molecular formula C19H30N4O3 B597766 (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt CAS No. 1217456-17-1

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt

Cat. No.: B597766
CAS No.: 1217456-17-1
M. Wt: 362.474
InChI Key: BCKBVMJKEBFWBB-MERQFXBCSA-N
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Description

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an azido group, a phenyl ring substituted with a tert-butyl ether, and a propanoic acid moiety, making it a unique molecule for research and industrial applications.

Scientific Research Applications

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt typically involves multiple steps, including the introduction of the azido group, the formation of the phenyl ring with the tert-butyl ether substitution, and the coupling of these components with the propanoic acid moiety. Common reagents used in these reactions include azides, phenols, and carboxylic acids, along with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Major products formed from these reactions include amines, nitro compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The phenyl ring and propanoic acid moiety can interact with hydrophobic and polar regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid cyclohexylammonium salt is unique due to its combination of an azido group, a tert-butyl ether-substituted phenyl ring, and a propanoic acid moiety. This combination of functional groups provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

IUPAC Name

(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3.C6H13N/c1-13(2,3)19-10-6-4-9(5-7-10)8-11(12(17)18)15-16-14;7-6-4-2-1-3-5-6/h4-7,11H,8H2,1-3H3,(H,17,18);6H,1-5,7H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKBVMJKEBFWBB-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735014
Record name (2S)-2-Azido-3-(4-tert-butoxyphenyl)propanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217456-17-1
Record name (2S)-2-Azido-3-(4-tert-butoxyphenyl)propanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217456-17-1
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